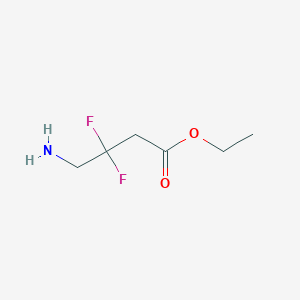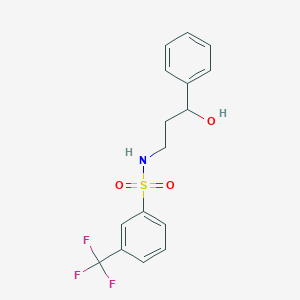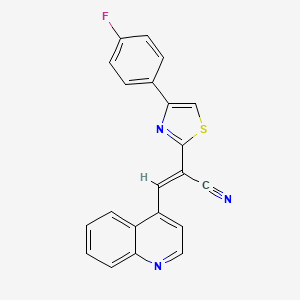![molecular formula C13H15ClO B2379477 [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287273-24-7](/img/structure/B2379477.png)
[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol, also known as CPME, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. CPME belongs to the class of compounds called bicyclic monoterpenoids, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood. However, it is believed to exert its therapeutic effects through modulation of various signaling pathways in the body. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been shown to be stable under various conditions, making it suitable for use in in vitro and in vivo studies. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol. One area of research is the development of more efficient synthesis methods to obtain this compound in larger quantities. Another area of research is the investigation of the potential therapeutic effects of this compound in various disease models. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized through a multistep process that involves the reaction of 2-chlorobenzyl chloride with norbornene, followed by hydrogenation and reduction of the resulting intermediate. The final product is obtained as a white crystalline solid with a melting point of 85-87°C.
Aplicaciones Científicas De Investigación
[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and antitumor activities. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-11-4-2-1-3-10(11)5-12-6-13(7-12,8-12)9-15/h1-4,15H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVXUEMXWGNDAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate](/img/structure/B2379394.png)
![3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2379396.png)

![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2379398.png)

![1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2379400.png)
![4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B2379401.png)
![[1-Methyl-5-(piperidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2379402.png)



![[1-(2-Pyridinyl)propyl]amine dihydrochloride](/img/structure/B2379409.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2379415.png)